![molecular formula C11H10FNO2S B1439086 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide CAS No. 1089555-96-3](/img/structure/B1439086.png)
4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide
Overview
Description
4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core is synthesized through cyclization reactions.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and methoxymethyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, while the methoxymethyl group modulates its solubility and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- 4-Fluoro-1-benzothiophene-2-carboxamide
- 3-(Methoxymethyl)-1-benzothiophene-2-carboxamide
- 4-Fluoro-3-methyl-1-benzothiophene-2-carboxamide
Comparison: 4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide is unique due to the presence of both fluorine and methoxymethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced reactivity, better pharmacokinetic profiles, and higher potency in biological assays.
Biological Activity
4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a fluorine atom and a methoxymethyl group, which influence its pharmacological properties and interactions with biological targets.
The structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₃FNO₂S
- Molecular Weight : 239.29 g/mol
- CAS Number : 1089555-96-3
This compound is primarily utilized as a building block in organic synthesis and has shown promise in drug discovery due to its bioactive nature.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to enzymes and receptors, while the methoxymethyl group improves solubility and bioavailability. The compound may exhibit inhibitory or activating effects on various biological pathways, contributing to its pharmacological activities, including anti-inflammatory and anticancer effects.
Anticancer Activity
Research indicates that compounds similar to this compound demonstrate significant anticancer properties. For instance, benzothiophene derivatives have been shown to inhibit cell proliferation in multiple cancer cell lines, including breast, prostate, and lung cancers .
Case Study:
A study evaluating various benzothiophene derivatives reported that certain compounds exhibited IC50 values below 10 µM against human cancer cell lines, indicating potent anticancer activity. The mechanism involved apoptosis induction and cell cycle arrest, making these compounds potential candidates for further development in cancer therapy .
Anti-inflammatory Properties
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Fluoro-1-benzothiophene-2-carboxamide | Fluorine atom | Moderate anticancer activity |
3-(Methoxymethyl)-1-benzothiophene-2-carboxamide | Methoxymethyl group | Lower potency than target compound |
4-Fluoro-3-methyl-1-benzothiophene-2-carboxamide | Methyl group | Varying activity across assays |
The unique combination of the fluorine and methoxymethyl groups in the target compound contributes to enhanced reactivity and better pharmacokinetic profiles compared to its analogs.
Properties
IUPAC Name |
4-fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2S/c1-15-5-6-9-7(12)3-2-4-8(9)16-10(6)11(13)14/h2-4H,5H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALHFFYMFHZWEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC2=CC=CC(=C21)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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